molecular formula C23H18ClN3O3 B2467624 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide CAS No. 899757-99-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2467624
CAS RN: 899757-99-4
M. Wt: 419.87
InChI Key: AMSKSHWUDMYOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide, also known as CM-272, is a small molecule inhibitor that has shown potential in various scientific research applications.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Quinazolinone derivatives have been extensively researched for their antimicrobial and antibacterial properties. A study by Desai et al. (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus. The structures of the compounds were elucidated using various spectral techniques, demonstrating the potential of quinazolinone derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitumor and Apoptosis Inducing Activities

Another significant application of quinazolinone derivatives is in the field of cancer research. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827) as a clinical candidate for anticancer treatment. This compound was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, demonstrating efficacy in various mouse xenograft cancer models, including breast cancer. The study underscores the potential of quinazolinone derivatives as efficacious anticancer agents with the ability to induce programmed cell death in cancer cells (Sirisoma et al., 2009).

Herbicidal Activities

The versatility of quinazolinone derivatives extends to agricultural sciences, where these compounds have been explored for their herbicidal activities. Luo et al. (2008) synthesized a series of triazolinone derivatives incorporating quinazolinone pharmacophores, demonstrating significant herbicidal activity against broadleaf weeds in rice fields. This study highlights the potential of quinazolinone derivatives in developing new herbicides for agricultural use, offering a promising avenue for controlling weed growth and supporting crop production (Luo et al., 2008).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSKSHWUDMYOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide

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